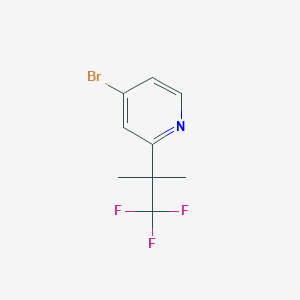

4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3N/c1-8(2,9(11,12)13)7-5-6(10)3-4-14-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQNICQGPIHIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401216220 | |

| Record name | 4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357476-67-5 | |

| Record name | 4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357476-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure elucidation of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of this compound (CAS No: 1357476-67-5). The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical development, making the precise characterization of its derivatives a critical task.[1][2] This document outlines an integrated analytical workflow, leveraging Mass Spectrometry (MS) for elemental composition, a suite of advanced Nuclear Magnetic Resonance (NMR) techniques for constitutional isomer determination, and Single-Crystal X-ray Crystallography for definitive stereochemical confirmation. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the rationale behind experimental choices and provides detailed, field-proven protocols to ensure trustworthy and reproducible results.

Introduction and Strategic Overview

The target molecule, this compound, possesses a unique combination of structural features: a halogenated pyridine ring, a quaternary carbon center, and a trifluoromethyl group. Each of these moieties presents distinct analytical handles but also potential challenges in characterization. The bromine atom provides a clear isotopic signature in mass spectrometry, while the trifluoromethyl group offers a highly sensitive probe for ¹⁹F NMR.

The primary challenge in elucidating this structure is not merely confirming the presence of these groups, but unambiguously establishing their connectivity. The core of this guide is a multi-technique strategy designed to build a self-validating structural argument, moving from low-resolution molecular formula confirmation to a high-resolution, three-dimensional map of the molecule.

Integrated Analytical Workflow

The elucidation process follows a logical progression from foundational data to definitive confirmation. Mass spectrometry provides the molecular formula, which serves as a fundamental constraint. Multi-nuclear and multi-dimensional NMR spectroscopy then provides the atom-to-atom connectivity required to assemble the molecular puzzle. Finally, X-ray crystallography offers an indisputable image of the final structure.

References

A Guide to the Spectroscopic Characterization of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine, a compound of interest in pharmaceutical and agrochemical research. Due to the absence of publicly available experimental spectra for this specific molecule (CAS No. 1357476-67-5)[1][2], this document leverages predictive methodologies grounded in foundational spectroscopic principles and comparative analysis with structurally analogous compounds. We present predicted data for ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide details robust, field-proven protocols for the acquisition of these spectra, offering researchers and drug development professionals a thorough roadmap for the empirical validation of this and similar fluorinated pyridine derivatives.

Introduction: The Imperative for Spectroscopic Scrutiny

The molecule this compound possesses a unique confluence of structural motifs: a brominated pyridine ring, a bulky tert-butyl group, and a trifluoromethyl moiety. Each of these features imparts distinct electronic and steric properties that are critical to its function in a larger molecular assembly. The trifluoromethyl group, for instance, is a common bioisostere for a methyl or ethyl group but with significantly altered electronic properties, often enhancing metabolic stability and binding affinity. The brominated pyridine core provides a key scaffold for further synthetic elaboration, such as cross-coupling reactions.

Given this structural complexity, unambiguous characterization is paramount. Spectroscopic analysis provides a non-destructive window into the molecular architecture, confirming identity, purity, and structural integrity. This guide is designed to serve as a predictive blueprint for researchers, outlining the expected spectroscopic signatures of the title compound and the experimental logic required to obtain them.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, MS, and IR spectroscopy, and are informed by the experimental data of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this molecule, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the carbon-hydrogen framework and the unique fluorine environment.

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyridine ring and the methyl groups of the tert-butyl moiety.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.55 | Doublet (d) | 1H | H-6 | The proton at the 6-position is adjacent to the nitrogen atom, which is strongly electron-withdrawing, leading to a significant downfield shift. This is consistent with the chemical shift of H-6 in other 2,4-disubstituted pyridines. |

| ~7.60 | Doublet of doublets (dd) | 1H | H-5 | This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets. Its chemical shift is influenced by the bromine at the 4-position. |

| ~7.45 | Doublet (d) | 1H | H-3 | The proton at the 3-position is coupled to H-5. Its chemical shift is influenced by the adjacent bulky tert-butyl group. |

| ~1.75 | Singlet (s) | 6H | -C(CH₃)₂ | The six protons of the two methyl groups are chemically equivalent and show no coupling, resulting in a singlet. The downfield shift is due to the proximity of the aromatic ring and the trifluoromethyl group. |

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals. The carbons attached to fluorine will exhibit coupling in a fluorine-coupled spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~165 | C-2 | The carbon atom directly attached to the nitrogen and the bulky trifluoromethyl-containing group is expected to be significantly deshielded. |

| ~150 | C-6 | The carbon adjacent to the nitrogen atom is deshielded. |

| ~140 | C-4 | The carbon bearing the bromine atom will be shifted downfield. |

| ~128 | C-5 | Aromatic carbon. |

| ~125 (q, J ≈ 280 Hz) | -CF₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms and will have a characteristic large coupling constant. |

| ~122 | C-3 | Aromatic carbon. |

| ~40 (q, J ≈ 30 Hz) | -C(CH₃)₂ | The quaternary carbon of the tert-butyl group will be a quartet due to coupling with the three fluorine atoms. |

| ~30 | -C(CH₃)₂ | The methyl carbons of the tert-butyl group. |

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Prediction |

| ~ -70 | Singlet (s) | -CF₃ | The chemical shift of the CF₃ group is influenced by its electronic environment. In the absence of adjacent protons, it is expected to be a singlet. The predicted shift is based on typical values for trifluoromethyl groups attached to a quaternary carbon adjacent to an aromatic ring.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the most informative technique would be high-resolution mass spectrometry (HRMS) using a soft ionization method like electrospray ionization (ESI).

-

Predicted Molecular Ion (M⁺): The key feature will be a pair of peaks of nearly equal intensity, separated by two m/z units, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br have nearly 1:1 natural abundance)[4][5].

-

m/z (⁷⁹Br): 268.98

-

m/z (⁸¹Br): 270.98

-

-

Predicted Fragmentation: A prominent fragmentation pathway is the loss of a methyl group (-CH₃) to form a stable carbocation. Another likely fragmentation is the loss of the trifluoromethyl radical (•CF₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Rationale for Prediction |

| ~3100-3000 | C-H stretch (aromatic) | Characteristic for C-H bonds on the pyridine ring. |

| ~2980-2850 | C-H stretch (aliphatic) | Characteristic for the C-H bonds of the methyl groups. |

| ~1600-1450 | C=C and C=N stretching | Typical for the pyridine ring vibrations. |

| ~1300-1100 | C-F stretching | Strong absorptions characteristic of the trifluoromethyl group. |

| ~1100-1000 | C-Br stretching | Characteristic for the carbon-bromine bond. |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data discussed above. These protocols are designed to be self-validating, with built-in checks and best practices to ensure data integrity.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H and ¹⁹F NMR, and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Acquire the proton-decoupled ¹⁹F NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard (for ¹⁹F).

-

Mass Spectrometry Protocol

Objective: To determine the accurate molecular weight and isotopic pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

Ensure the instrument is properly calibrated to obtain accurate mass measurements.

-

-

Data Analysis:

-

Analyze the full scan mass spectrum to identify the molecular ion peaks.

-

Confirm the presence of the characteristic 1:1 isotopic pattern for bromine.

-

Calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

-

Infrared (IR) Spectroscopy Protocol

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

-

Visualization of Experimental Workflow and Molecular Structure

To provide a clearer understanding of the processes and the molecular structure, the following diagrams have been generated.

References

Commercial availability of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine

An In-depth Technical Guide to 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of this compound, a fluorinated pyridine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its commercial availability, key chemical properties, a plausible synthetic route, and its emerging applications as a critical building block in the synthesis of complex pharmaceutical agents.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. This strategy, known as fluorination, is a powerful tool in drug design.[1] Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, modulate lipophilicity, and block metabolic pathways, often leading to improved metabolic stability, bioavailability, and binding affinity of drug candidates.[1]

Pyridine scaffolds are prevalent in a vast number of pharmaceuticals and agrochemicals.[2][3] The combination of a pyridine ring with fluorine-containing substituents, such as the trifluoromethyl group, has proven to be a particularly fruitful strategy in the development of novel therapeutics. This compound represents a valuable building block within this chemical space, offering a unique combination of functionalities for further chemical elaboration.

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers, catering to both research and development and larger-scale production needs. The compound is typically offered at different purity levels, with 95% or higher being common for laboratory use.

Key Suppliers Include:

-

Advent Chembio: Offers the compound at 95% purity.[4]

-

Pharmaffiliates: Lists the compound and notes its connection to Alpelisib.[5]

-

Chinachemnet: Provides a platform to connect with Chinese suppliers and manufacturers.[6][7]

-

Sunway Pharm Ltd: Lists the compound with its corresponding CAS number.[8]

Researchers looking to procure this compound should reference its CAS number, 1357476-67-5 , to ensure the correct chemical identity.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1357476-67-5 | [4][5] |

| Molecular Formula | C9H9BrF3N | [4][5] |

| Molecular Weight | 268.07 g/mol | [4][5] |

| Purity | ≥95% | [4] |

| Appearance | Not explicitly stated, but likely a solid or oil at room temperature. | Inferred |

| Storage Conditions | 2-8°C Refrigerator | [5] |

Synthesis and Reaction Pathways

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and logical synthetic route can be proposed based on established organometallic and pyridine chemistry. A likely approach would involve the trifluoromethylation of a suitable pyridine precursor.

Proposed Synthetic Workflow:

A potential synthetic route could commence from 2-bromo-4-chloropyridine. The rationale behind this choice is the differential reactivity of the halogen substituents, allowing for selective functionalization.

Step 1: Grignard Formation and Reaction

The first step would involve the formation of a Grignard reagent from a suitable tertiary butyl halide, followed by its reaction with a trifluoroacetic acid ester to generate a trifluoromethylated tertiary alcohol.

Step 2: Introduction to the Pyridine Ring

The subsequent and more critical step would be the coupling of this trifluoromethylated moiety to the pyridine ring. This could be achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the trifluoromethylated alkoxide displaces the more reactive chlorine at the 4-position of 2-bromo-4-chloropyridine.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthetic route to the target compound.

Applications in Drug Discovery and Development

The structural features of this compound make it a highly attractive building block for medicinal chemists. The presence of a bromine atom at the 4-position provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound.

The trifluoromethyl-tert-butyl group at the 2-position is a key feature. This bulky, lipophilic group can serve several purposes:

-

Steric Shielding: It can influence the conformation of the molecule and shield adjacent functional groups from metabolic attack.

-

Modulation of Physicochemical Properties: It significantly increases lipophilicity, which can impact cell permeability and oral bioavailability.

-

Improved Binding Interactions: The trifluoromethyl group can engage in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions.

Case Study: Relevance to Alpelisib

Pharmaffiliates explicitly mentions a connection between this compound and Alpelisib .[5] Alpelisib is a phosphoinositide 3-kinase (PI3K) inhibitor approved for the treatment of certain types of breast cancer. While this specific bromo-pyridine may not be a direct precursor in the most commonly published syntheses of Alpelisib, its structural similarity to key intermediates highlights its potential in the synthesis of analogous PI3K inhibitors or other kinase inhibitors.

Logical Flow of Application in Drug Discovery:

Caption: Role as a building block in a drug discovery cascade.

Conclusion

This compound is a commercially accessible and highly valuable building block for the synthesis of complex, biologically active molecules. Its unique combination of a reactive bromine handle and a bulky, fluorinated substituent makes it an attractive starting material for drug discovery programs, particularly in the area of kinase inhibitors. The insights provided in this guide are intended to assist researchers in leveraging the potential of this versatile compound in their synthetic and medicinal chemistry endeavors.

References

- 1. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cas 1378865-93-0|| where to buy 4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine [english.chemenu.com]

- 4. This compound, 95% | Advent [adventchembio.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound, China this compound Manufacturers, China this compound Suppliers - Shuyuan [chinachemnet.com]

- 7. China this compound 1357476-67-5 [chinachemnet.com]

- 8. This compound - CAS:1357476-67-5 - Sunway Pharm Ltd [3wpharm.com]

Reactivity of the C-Br bond in trifluoromethyl-substituted pyridines

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in Trifluoromethyl-Substituted Pyridines

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry.[1][2] Among the myriad of fluorinated motifs, the trifluoromethyl (-CF3) group holds a privileged position due to its profound impact on a molecule's physicochemical and biological properties. When appended to a pyridine ring, the -CF3 group acts as a potent electron-withdrawing substituent, significantly altering the electronic landscape of the heterocycle.[3] This electronic perturbation has critical implications for the reactivity of other substituents on the ring, particularly the versatile carbon-bromine (C-Br) bond.

Trifluoromethyl-substituted pyridines (TFMPs) are now integral building blocks in the synthesis of numerous commercial pharmaceuticals and agrochemicals.[3][4] Their utility largely stems from the C-Br bond, which serves as a reliable synthetic handle for constructing complex molecular architectures through transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the TFMP scaffold enhances the reactivity of the C-Br bond, making these substrates particularly amenable to such transformations.

This guide provides a detailed exploration of the factors governing the reactivity of the C-Br bond in trifluoromethyl-substituted pyridines. We will delve into the fundamental electronic effects at play and examine how these principles are leveraged in key palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols for the modern synthetic chemist.

The Decisive Influence of the Trifluoromethyl Group

The reactivity of a C-Br bond in an aromatic system is fundamentally tied to the electronic density at the carbon atom. The trifluoromethyl group is a powerful modulator of this density. Unlike a single fluorine atom, which has a modest Hammett constant (σp = 0.06), the trifluoromethyl group is strongly electron-withdrawing, with a Hammett constant (σp) of 0.54.[3] This effect is primarily inductive, pulling electron density away from the pyridine ring through the C-C sigma bond.

This strong inductive pull significantly lowers the electron density of the entire pyridine ring, making it "electron-deficient." This has two major consequences for the C-Br bond:

-

Activation towards Oxidative Addition: The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[5] An electron-deficient C-Br bond is more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) center, generally leading to faster reaction rates.

-

Susceptibility to Nucleophilic Attack: The overall electron deficiency of the ring can also make it susceptible to nucleophilic aromatic substitution (SNAr), a potential competing reaction pathway depending on the conditions and nucleophiles employed.[3]

The position of the -CF3 group relative to the C-Br bond and the ring nitrogen is critical in determining the extent of this activation.

Caption: Logical flow of the -CF3 group's influence on C-Br bond reactivity.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The enhanced reactivity of the C-Br bond in TFMPs makes them ideal substrates for a range of palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation.[5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used C-C bond-forming reactions in modern synthesis.[7][8] The electron-deficient nature of TFMPs facilitates the initial oxidative addition step, often allowing for milder reaction conditions and lower catalyst loadings compared to more electron-rich systems.[9]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine.

Materials:

-

2-Bromo-5-(trifluoromethyl)pyridine

-

4-Methoxyphenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)

-

Potassium Carbonate (K2CO3)

-

1,4-Dioxane

-

Water

Procedure:

-

To an oven-dried Schlenk flask, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add the catalyst, Pd(dppf)Cl2 (0.03 mmol, 3 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[10][11] This reaction has revolutionized the synthesis of anilines and their heterocyclic analogues. For TFMP substrates, the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, t-BuXPhos) is crucial to facilitate the reductive elimination step, which can be challenging with electron-deficient aryl groups.[12]

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Representative Protocol: Buchwald-Hartwig Amination

Objective: Synthesis of N-benzyl-4-(trifluoromethyl)pyridin-2-amine.

Materials:

-

2-Bromo-4-(trifluoromethyl)pyridine

-

Benzylamine

-

Palladium(II) Acetate (Pd(OAc)2)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

Procedure:

-

In a glovebox, add Pd(OAc)2 (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to a vial. Add toluene (1 mL) and stir for 10 minutes to form the active catalyst.

-

In a separate oven-dried Schlenk flask, add 2-bromo-4-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Evacuate and backfill the flask with argon.

-

Add dry, degassed toluene (4 mL) followed by benzylamine (1.1 mmol, 1.1 equiv) via syringe.

-

Add the pre-activated catalyst solution to the reaction flask via syringe.

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

After cooling to room temperature, quench the reaction by carefully adding water.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the residue by flash chromatography to obtain the target product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[13] It is an indispensable tool for synthesizing arylalkynes.[14] The high reactivity of the C-Br bond in TFMPs makes them excellent substrates for this transformation.[15]

Comparative Reaction Data

The table below summarizes typical conditions and outcomes for cross-coupling reactions involving various bromopyridines, highlighting the efficiency of TFMP substrates.

| Substrate | Coupling Partner | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |

| 2-Bromo-5-(CF3)pyridine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 80 | 95 | [9] |

| 3-Bromopyridine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 100 | 85 | [8] |

| 2-Bromo-5-(CF3)pyridine | Aniline | Pd2(dba)3 / Xantphos | Cs2CO3 | 110 | 91 | [16] |

| 2-Bromopyridine | Aniline | Pd(OAc)2 / BINAP | NaOtBu | 100 | 88 | [10] |

| 2-Amino-3-bromo-5-(CF3)pyridine | Phenylacetylene | Pd(CF3COO)2 / PPh3 / CuI | Et3N | 100 | 91 | [14] |

| 2-Bromopyridine | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | 70 | 90 | [13] |

Conclusion

The presence of a trifluoromethyl group profoundly activates the C-Br bond in substituted pyridines, primarily through a strong electron-withdrawing inductive effect. This activation enhances the rate of oxidative addition in palladium-catalyzed cross-coupling reactions, making trifluoromethyl-substituted bromopyridines highly valuable and versatile building blocks. By understanding the interplay between the electronic properties of the substrate, the choice of catalyst, and the reaction conditions, researchers can efficiently leverage the unique reactivity of these compounds to construct complex molecules of significant interest to the pharmaceutical and agrochemical industries. The robust and predictable nature of these transformations underscores their importance in modern synthetic organic chemistry.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistryjournals.net [chemistryjournals.net]

- 6. chemistryjournals.net [chemistryjournals.net]

- 7. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jk-sci.com [jk-sci.com]

- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: A Versatile Building Block in Modern Chemistry

Executive Summary

4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine is a highly functionalized heterocyclic intermediate of significant interest to researchers in pharmaceutical and agrochemical development. Its unique structure, featuring a pyridine core, a sterically demanding trifluoro-tert-butyl group, and a synthetically versatile bromine atom, offers a powerful platform for constructing complex molecular architectures. The trifluoromethyl moiety is renowned for its ability to enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules, while the bromo-substituent serves as a key handle for a wide array of cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and core applications, with a focus on the mechanistic rationale behind its synthetic utility.

Introduction: A Trifecta of Functionality

The strategic importance of this compound lies in the synergistic interplay of its three primary structural components. The pyridine ring is a ubiquitous scaffold in medicinal and agricultural chemistry, known for its ability to engage in hydrogen bonding and other key biological interactions.[1] The introduction of a trifluoromethyl group can profoundly alter a molecule's physicochemical properties, often leading to enhanced biological activity.[2] Finally, the bromine atom at the 4-position provides a reliable and reactive site for carbon-carbon and carbon-heteroatom bond formation, making this compound a valuable building block for library synthesis and lead optimization.[3] This guide will explore the practical applications of this intermediate, grounded in its fundamental chemical reactivity.

Physicochemical Characteristics and Structural Analysis

A thorough understanding of the molecule's properties is essential for its effective use in synthesis. The trifluoro-tert-butyl group at the 2-position exerts a strong electron-withdrawing effect and presents significant steric bulk, which influences the reactivity of the adjacent pyridine nitrogen and the molecule as a whole. The bromine atom at the 4-position is primed for metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1357476-67-5 | [4][5][6][7][8] |

| Molecular Formula | C₉H₉BrF₃N | [5][6][7] |

| Molecular Weight | 268.07 g/mol | [5][7][8] |

| Appearance | Light yellow oil | [4] |

| Storage | Store at 2-8°C, keep sealed and dry |[6][8] |

Caption: Chemical Structure of the Topic Compound.

Synthesis and Manufacturing Workflow

This compound is accessible through a robust synthetic route, primarily utilized for laboratory and chemical production processes.[4] A common method involves the reaction of a precursor with a brominating agent like Phosphorus(V) oxybromide.

Experimental Protocol: Synthesis

This protocol is based on a documented laboratory procedure.[4]

Step 1: Reaction Setup

-

To a solution of the starting material, 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-ol (1 eq, e.g., 8.7 g, 42.40 mmol), in 1,2-dichloroethane (approx. 10 mL per g of substrate), add Phosphorus(V) oxybromide (1.5 eq).

-

Causality: Phosphorus(V) oxybromide is a powerful brominating agent suitable for converting hydroxyl groups on heterocyclic rings to bromides. 1,2-dichloroethane is chosen as a solvent due to its high boiling point and ability to dissolve the reactants.

Step 2: Heating and Monitoring

-

Stir the mixture at 80°C for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material remains, an additional charge of Phosphorus(V) oxybromide (0.5 eq) can be added and the reaction continued for another 3 hours.

-

Causality: The elevated temperature provides the necessary activation energy for the reaction. TLC is a crucial in-process control to ensure the reaction proceeds to completion, preventing unnecessary energy expenditure and simplifying downstream purification.

Step 3: Workup and Neutralization

-

After cooling, carefully pour the reaction mixture into an ice-cold saturated sodium bicarbonate solution to neutralize any remaining acidic reagents and adjust the pH to 7-8.

-

Causality: This quenching step is critical for safety and to ensure the product, which is basic, is in its free-base form for efficient extraction. The use of an ice-cold solution helps to control any exothermic neutralization reaction.

Step 4: Extraction and Purification

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Causality: Ethyl acetate is an effective solvent for extracting the product from the aqueous phase. The brine wash removes residual water, and anhydrous sodium sulfate ensures the organic phase is completely dry before solvent removal, which is important for product stability and accurate yield calculation.

Step 5: Final Purification

-

Purify the resulting residue by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the final product as a light yellow oil.[4]

-

Causality: Column chromatography separates the desired product from any unreacted starting material and reaction byproducts based on polarity, ensuring high purity of the final compound.

Caption: General workflow for the synthesis of the title compound.

Core Applications in Synthetic Chemistry

The primary value of this compound is as a versatile intermediate. Its reactivity is dominated by the C4-bromo substituent, which is an ideal linchpin for building molecular complexity via cross-coupling chemistry.

Pillar 1: Pharmaceutical Synthesis

This compound serves as a key building block for creating active pharmaceutical ingredients (APIs). For instance, it is listed as an intermediate related to Alpelisib, a PI3K inhibitor used in cancer treatment, highlighting its relevance in modern drug discovery.[6] The general strategy involves using the bromo-pyridine as a scaffold and introducing other fragments via coupling reactions to synthesize target molecules.

Pillar 2: Agrochemical Development

The trifluoromethylpyridine motif is a privileged structure in agrochemicals, found in numerous fungicides, herbicides, and insecticides.[1] The unique substitution pattern of the title compound makes it an attractive starting point for novel agrochemicals. The trifluoro-tert-butyl group can enhance properties like metabolic resistance and membrane permeability, which are critical for potent and effective crop protection agents.[2] The bromine allows for coupling to other moieties known to confer herbicidal or fungicidal activity.[3]

Reaction Mechanism: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most important reaction for this building block. It involves the palladium-catalyzed reaction between the C4-bromo position and an organoboron species (e.g., a boronic acid or ester) to form a new C-C bond.

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Causality in the Suzuki Protocol:

-

Catalyst: A palladium(0) complex, often generated in situ, is the active catalyst. Its choice depends on the substrate's reactivity.

-

Ligand: Phosphine ligands (e.g., SPhos, XPhos) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic substrate and the inorganic base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Step 1: Degassing

-

In an oven-dried flask, combine this compound (1 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Causality: The palladium(0) catalyst is sensitive to oxygen. Degassing is a critical step to prevent catalyst oxidation and ensure a successful reaction.

Step 2: Solvent Addition and Heating

-

Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

-

Heat the reaction mixture (typically 80-100°C) with vigorous stirring until TLC or LC-MS analysis shows consumption of the starting material.

-

Causality: Heating accelerates the rate of reaction. The biphasic solvent system effectively dissolves all reactants to enable the catalytic cycle to proceed efficiently.

Step 3: Workup and Purification

-

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue via column chromatography to obtain the coupled product.

-

Causality: The aqueous workup removes the inorganic salts (base, boronic acid residue), and chromatography isolates the pure desired product from catalyst residues and other byproducts.

Conclusion and Future Outlook

This compound stands out as a high-value, functionalized building block for advanced chemical synthesis. Its utility is firmly rooted in the strategic placement of a reactive bromine handle on a pyridine scaffold decorated with a property-modulating trifluoro-tert-butyl group. The protocols and mechanistic insights provided herein demonstrate its straightforward application in robust and scalable cross-coupling reactions. Future applications will undoubtedly see this intermediate used to construct novel molecular entities targeting a wide range of diseases and agricultural challenges, further cementing the importance of fluorinated heterocyclic compounds in modern research and development.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 1357476-67-5 [chemicalbook.com]

- 5. This compound, 95% | Advent [adventchembio.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine_上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 8. This compound - CAS:1357476-67-5 - Sunway Pharm Ltd [3wpharm.com]

Methodological & Application

Protocol for the Suzuki-Miyaura Coupling of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: Navigating Steric and Electronic Challenges

An Application Guide for Researchers

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides a detailed protocol and technical insights for the coupling of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine, a substrate characterized by significant steric hindrance and a highly electron-deficient pyridine core. Addressing these challenges is critical for synthesizing novel biaryl and heteroaryl pyridine derivatives, which are prominent scaffolds in pharmaceutical and materials science.[2] This document outlines the rationale behind catalyst, ligand, and base selection, offers a robust experimental protocol, and provides troubleshooting strategies to empower researchers in successfully utilizing this challenging yet valuable building block.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron reagent with an organic halide or triflate.[3] The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate. This is often the rate-determining step of the cycle.[3] The electron-deficient nature of the pyridine ring in the target substrate, amplified by the trifluoromethyl group, facilitates this step.

-

Transmetalation: The organic group from the activated boronic acid (the boronate "ate" complex) is transferred to the palladium(II) center, displacing the halide.[6][7] This step requires a base to activate the organoboron species, enhancing its nucleophilicity.[8]

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][9]

References

- 1. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. byjus.com [byjus.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

Application Notes & Protocols for the Synthesis of Alpelisib Utilizing 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine

Introduction: Alpelisib and the Significance of a Targeted Synthetic Approach

Alpelisib, also known as BYL719, is a potent and selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.[4][5] Alpelisib is the first PI3K inhibitor approved for treating hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutated advanced or metastatic breast cancer.[1][6] The chemical name for Alpelisib is (S)-N1-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)pyrrolidine-1,2-dicarboxamide.[4][7]

The synthesis of such a complex molecule requires a robust and efficient strategy. This guide focuses on a key synthetic route that employs 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine as a crucial building block. This specific intermediate allows for the strategic introduction of the trifluoromethyl-containing pyridine moiety, a common feature in modern medicinal chemistry known to enhance metabolic stability and bioavailability.[8] This document provides a detailed protocol for researchers, scientists, and drug development professionals, offering not just the steps for synthesis but also the underlying scientific rationale.

Retrosynthetic Analysis of Alpelisib

A common retrosynthetic approach for Alpelisib involves a convergent synthesis strategy. The molecule can be disconnected at the pyridine-thiazole bond, highlighting the importance of a key cross-coupling reaction. This strategy simplifies the synthesis by allowing for the preparation and purification of two advanced intermediates, which are then combined in a later step. The two key fragments are the thiazole-pyrrolidine amide portion and the substituted pyridine, in this case, this compound.

Key Reagent Profile: this compound

This substituted pyridine is a critical starting material in several patented synthetic routes for Alpelisib.[6][9] Its structure is specifically designed for:

-

A handle for cross-coupling: The bromo group at the 4-position of the pyridine ring serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.[10][11]

-

Introduction of the trifluoromethyl group: The 1,1,1-trifluoro-2-methylpropan-2-yl group is a key pharmacophore that contributes to the desired biological activity and pharmacokinetic properties of Alpelisib.[8]

Detailed Synthesis Protocol: Palladium-Catalyzed Cross-Coupling

This protocol outlines a representative procedure for the coupling of this compound with a suitable thiazole-containing coupling partner. The following is a generalized procedure based on common practices in palladium-catalyzed cross-coupling reactions and information from relevant patents. Researchers should adapt this protocol based on their specific thiazole intermediate and available laboratory equipment.

Materials and Equipment:

-

Reagents:

-

This compound

-

Thiazole-boronic acid or -boronic ester derivative

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Phosphine ligand (e.g., [(t-Bu)₃PH]BF₄, SPhos, XPhos)

-

Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., DMF, 1,4-dioxane, toluene)

-

-

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography system

-

Analytical instruments (TLC, LC-MS, NMR)

-

Step-by-Step Reaction Procedure:

-

Inert Atmosphere Setup: Assemble the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.

-

Reagent Addition: To the reaction vessel, add the this compound (1.0 eq), the thiazole-boronic acid/ester (1.1-1.5 eq), the base (2.0-3.0 eq), the palladium catalyst (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq).

-

Solvent Addition: Add the anhydrous solvent via cannula or syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

Work-up and Purification:

-

Cooling and Filtration: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Characterization of the Product:

The identity and purity of the synthesized Alpelisib or its intermediate should be confirmed by standard analytical techniques:

-

LC-MS: To confirm the molecular weight of the product.[12][13]

-

NMR (¹H and ¹³C): To confirm the chemical structure.

-

HPLC: To determine the purity of the final compound.

Reaction Mechanism and Optimization

The core of this synthesis is a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of the this compound to form a Pd(II) complex.

-

Transmetalation: The boronic acid/ester, activated by the base, transfers the thiazole group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the desired product, regenerating the Pd(0) catalyst.

Optimization Considerations:

-

Catalyst and Ligand: The choice of catalyst and ligand is crucial for achieving high yield and minimizing side reactions. Electron-rich and bulky phosphine ligands often improve the efficiency of the reaction.

-

Base: The base plays a role in both activating the boronic acid/ester and neutralizing the acid generated during the reaction. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: The solvent must be able to dissolve the reagents and be stable at the reaction temperature. Aprotic polar solvents like DMF or dioxane are commonly used.

-

Temperature: The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the reagents or product.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals.

-

Ventilation: All operations should be performed in a well-ventilated fume hood.

-

Handling of Reagents:

-

Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and may be pyrophoric. They should be handled under an inert atmosphere.

-

Solvents: Organic solvents are flammable and may be toxic. Avoid inhalation and contact with skin.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Data Presentation

| Parameter | Typical Range |

| Equivalents of Thiazole-boronic acid/ester | 1.1 - 1.5 |

| Equivalents of Base | 2.0 - 3.0 |

| Catalyst Loading (mol%) | 1 - 5 |

| Ligand Loading (mol%) | 2 - 10 |

| Reaction Temperature (°C) | 80 - 120 |

| Reaction Time (h) | 2 - 24 |

| Typical Yield (%) | 70 - 95 |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents. | Use a fresh batch of catalyst and ligand; Increase reaction temperature; Ensure reagents and solvents are anhydrous. |

| Formation of side products | Homocoupling of the boronic acid/ester; Decomposition of starting materials or product. | Lower the reaction temperature; Use a different catalyst/ligand system; Degas the reaction mixture thoroughly. |

| Difficult purification | Co-elution of product with impurities. | Optimize the mobile phase for column chromatography; Consider recrystallization. |

Conclusion

The use of this compound in a palladium-catalyzed cross-coupling reaction is a highly effective and strategic approach for the synthesis of Alpelisib. This method allows for the efficient construction of the core bi-heterocyclic structure of the drug. By understanding the underlying reaction mechanism and optimizing the reaction conditions, researchers can achieve high yields of this important pharmaceutical agent. Careful attention to safety and proper analytical characterization are paramount for the successful implementation of this synthetic protocol.

Visualizations

Chemical Reaction Scheme:

Caption: Palladium-catalyzed cross-coupling reaction for the synthesis of Alpelisib.

Experimental Workflow:

Caption: General workflow for the synthesis and characterization of Alpelisib.

References

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. medkoo.com [medkoo.com]

- 3. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. US20240216284A1 - Alpelisib formulation - Google Patents [patents.google.com]

- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN110964005A - Preparation process of Alpelisib - Google Patents [patents.google.com]

- 7. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN111057051A - Novel synthesis method of PI3K inhibitor Alpelisib - Google Patents [patents.google.com]

- 10. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of Alpelisib in Rat Plasma by a Newly Developed UPLC-MS/MS Method: Application to a Drug-Drug Interaction Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Ligand Selection in Suzuki Reactions with Electron-Deficient Bromopyridines

Introduction: Navigating the Challenges of Coupling Electron-Deficient Bromopyridines

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] However, the application of this powerful methodology to electron-deficient bromopyridines presents a unique set of challenges. The electron-withdrawing nature of the pyridine ring, particularly when further deactivated by other substituents, can significantly hinder the key steps of the catalytic cycle. Moreover, the Lewis basic nitrogen atom of the pyridine can coordinate to the palladium center, leading to catalyst inhibition or decomposition.[5][6]

This guide provides a comprehensive overview of ligand selection strategies and detailed protocols to overcome these obstacles. We will delve into the mechanistic rationale behind ligand choice, offering field-proven insights to empower researchers, scientists, and drug development professionals to successfully execute these challenging yet crucial transformations.

The Mechanistic Imperative: Why Ligand Selection is Critical

The success of a Suzuki-Miyaura coupling hinges on the delicate balance of three elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][7][8] The ligand bound to the palladium center plays a pivotal role in modulating the electronic and steric environment of the catalyst, thereby influencing the rate and efficiency of each step.[1]

The Catalytic Cycle: A Ligand-Modulated Pathway

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below.[8]

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

For electron-deficient bromopyridines, the oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step.[9] The electron-poor nature of the pyridine ring makes the carbon-halogen bond stronger and less susceptible to cleavage. To overcome this hurdle, ligands that increase the electron density on the palladium center are required.[1][4][10] Bulky ligands also play a crucial role by promoting the formation of highly reactive, low-coordinate Pd(0) species, which are more amenable to oxidative addition.[10][11]

A Curated Arsenal of Ligands for Electron-Deficient Bromopyridines

The modern synthetic chemist has a diverse toolkit of ligands at their disposal. For the challenging coupling of electron-deficient bromopyridines, two classes of ligands have emerged as particularly effective: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Bulky, Electron-Rich Phosphine Ligands

This class of ligands, pioneered by the likes of Buchwald and Hartwig, has revolutionized cross-coupling chemistry.[4] Their efficacy stems from a combination of steric bulk and strong electron-donating ability.[4][10][11]

-

Buchwald Ligands: This family of biaryl phosphine ligands is characterized by sterically demanding substituents on the biaryl backbone and the phosphorus atom. The bulkiness of these ligands promotes the formation of monoligated Pd(0) species, which are highly active in oxidative addition.[10][11] The electron-rich nature of the phosphine facilitates the oxidative addition of the electron-deficient C-Br bond.[4][10]

-

cataCXium® Ligands: These ligands feature di-adamantylalkylphosphine moieties, which provide significant steric bulk and electron density.[12] They have demonstrated high turnover numbers in Suzuki couplings of both electron-rich and electron-deficient aryl chlorides, making them excellent candidates for challenging bromopyridine substrates.[12]

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as powerful alternatives to phosphine ligands in a variety of cross-coupling reactions.[13][14] They are typically stronger σ-donors than even the most electron-rich phosphines, which makes them highly effective at promoting the oxidative addition of unreactive electrophiles.[1][13] Their steric bulk can be readily tuned by modifying the substituents on the nitrogen atoms of the heterocyclic ring.[3][15]

Data-Driven Ligand Selection: A Comparative Overview

The choice of ligand can have a dramatic impact on the yield and efficiency of a Suzuki reaction with an electron-deficient bromopyridine. The following table summarizes a selection of ligands and their performance in representative reactions.

| Ligand | Structure | Key Features | Typical Reaction Conditions | Representative Yield (%) |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich biaryl phosphine | Pd(OAc)₂, K₃PO₄, Toluene/H₂O, 80-110 °C | 85-95[16] |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky, electron-rich biaryl phosphine | Pd₂(dba)₃, K₃PO₄, Dioxane, 100 °C | 80-90 |

| cataCXium® A | Di(1-adamantyl)-n-butylphosphine | Bulky, electron-rich alkylphosphine | Pd(OAc)₂, K₂CO₃, Toluene, 100 °C | 75-90 |

| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | Bulky NHC | Pd(OAc)₂, K₂CO₃, Dioxane, 100 °C | 80-95 |

| SIPr | 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | Saturated, bulkier NHC | Pd(OAc)₂, Cs₂CO₃, Dioxane, 110 °C | 85-98[3][15] |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed, step-by-step methodology for a general Suzuki-Miyaura coupling of an electron-deficient bromopyridine. These should be considered as a starting point, and optimization may be necessary for specific substrates.

Protocol 1: Suzuki Coupling using a Buchwald Ligand (SPhos)

Figure 2: Experimental Workflow for Suzuki Coupling.

Materials:

-

Electron-deficient bromopyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Anhydrous and degassed toluene and water (e.g., 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the electron-deficient bromopyridine, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., toluene and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure coupled product.

Protocol 2: Suzuki Coupling using an NHC Ligand (SIPr)

Materials:

-

Electron-deficient bromopyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Cesium carbonate (Cs₂CO₃, 2.0 equiv)

-

[Pd(IPr)(cin)Cl] precatalyst (2 mol%) or Pd(OAc)₂ (2 mol%) and SIPr (4 mol%)

-

Anhydrous and degassed 1,4-dioxane

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the electron-deficient bromopyridine, arylboronic acid, cesium carbonate, and the palladium precatalyst (or Pd(OAc)₂ and SIPr ligand).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add the degassed 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 100-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress as described in Protocol 1.

-

Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with an organic solvent such as ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent | - Use a fresh batch of palladium source and ligand- Ensure proper degassing of solvent and inerting of the reaction vessel- Use anhydrous and high-purity reagents and solvents |

| Formation of homocoupled boronic acid product | - Presence of oxygen- High reaction temperature | - Rigorously exclude oxygen from the reaction- Optimize the reaction temperature; lower temperatures may be sufficient |

| Protodeborylation of the boronic acid | - Presence of water with certain bases- Prolonged reaction times at high temperatures | - Use an anhydrous base or a base less prone to causing protodeborylation (e.g., KF)- Monitor the reaction closely and stop it once the starting material is consumed |

| Dehalogenation of the bromopyridine | - Presence of a hydride source (e.g., from solvent or base) | - Use a different solvent or base- Add a hydride scavenger if necessary |

Conclusion: Empowering Synthesis through Rational Ligand Design

The Suzuki-Miyaura cross-coupling of electron-deficient bromopyridines is a challenging but highly rewarding transformation. By understanding the mechanistic nuances and making informed decisions about ligand selection, researchers can overcome the inherent difficulties associated with these substrates. The use of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes has proven to be a particularly effective strategy. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field, enabling the efficient synthesis of complex molecules that are vital for advancements in medicine and materials science.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. ホスフィン配位子 [sigmaaldrich.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine from Crude Reaction Mixtures

Abstract

This application note provides a comprehensive, in-depth guide for the purification of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine (CAS No. 1357476-67-5), a critical building block in pharmaceutical and agrochemical synthesis.[1][2][3] The protocol addresses the challenges associated with removing common impurities from typical synthetic routes, such as those involving phosphorus oxybromide.[1] We present a multi-step purification strategy, beginning with a logically designed aqueous workup to remove inorganic byproducts, followed by a robust, optimized flash column chromatography protocol for isolating the target compound with high purity. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable purification methodology.

Introduction and Mechanistic Rationale

This compound is a substituted pyridine derivative whose trifluoromethyl group imparts unique electronic properties, making it a valuable intermediate.[2] The synthesis of this compound often concludes with a crude mixture containing not only the desired product but also unreacted starting materials, reagents, and side products. For instance, a common synthetic route involves the treatment of a pyridone precursor with a brominating agent like phosphorus oxybromide (POBr₃).[1] This reaction, while effective, necessitates a meticulous purification strategy to remove phosphorus-based impurities and any unreacted starting material.

The successful isolation of the target compound hinges on a purification strategy that exploits the differing physicochemical properties of the components in the crude mixture. The pyridine nitrogen, while weakly basic, can be protonated in acidic conditions, a factor that must be managed during aqueous extraction to prevent product loss.[4] Furthermore, pyridine derivatives can exhibit sensitivity to the acidic nature of standard silica gel, potentially leading to degradation during chromatographic purification.[4][5] This guide provides protocols designed to mitigate these challenges, ensuring high recovery and purity.

A Multi-Step Purification Strategy

A sequential purification approach is most effective for achieving high purity. The workflow is designed to remove distinct classes of impurities at each stage, reducing the burden on the final, most selective purification step.

Caption: Overall workflow for the purification of this compound.

Detailed Experimental Protocols

Protocol 1: Aqueous Workup for Initial Purification

This protocol is designed to remove inorganic salts, water-soluble reagents (e.g., hydrolyzed POBr₃), and other polar impurities from the crude reaction mixture.

Causality: The initial step involves quenching the reaction with a basic aqueous solution, such as sodium bicarbonate.[1] This neutralizes any remaining acidic reagents and ensures the pyridine nitrogen remains in its free base form, maximizing its partitioning into the organic solvent. Subsequent washes with water and brine remove residual salts and water from the organic phase, preparing the crude product for concentration and chromatography.[6]

Materials:

-

Crude reaction mixture

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel, beakers, and flasks

-

Rotary evaporator

Procedure:

-

Cool the crude reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice-cold saturated NaHCO₃ solution. Caution: Perform this step slowly and with stirring, as gas evolution (CO₂) may occur.

-

Adjust the pH of the aqueous layer to 7-8 using the NaHCO₃ solution.

-

Transfer the entire mixture to a separatory funnel and add ethyl acetate to dilute the organic phase.

-

Shake the funnel vigorously, venting frequently. Allow the layers to separate completely.

-

Drain the lower aqueous layer.

-

Wash the remaining organic layer sequentially with deionized water and then with brine.[6] The brine wash helps to break any emulsions and further dries the organic layer.

-

Drain the aqueous layer and transfer the organic phase to an Erlenmeyer flask.

-

Dry the organic layer over anhydrous Na₂SO₄ for 15-20 minutes.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a light yellow or brown oil.[1]

Protocol 2: High-Performance Flash Column Chromatography

This is the primary purification step for isolating the target compound from closely related organic impurities. Flash chromatography is highly effective for separating compounds with different polarities.[6][7]

Causality: The separation is based on the differential partitioning of the crude mixture's components between the polar stationary phase (silica gel) and the non-polar mobile phase (eluent). A gradient elution, starting with a non-polar solvent and gradually increasing polarity, allows for the sequential elution of compounds.[4] Less polar impurities will elute first, followed by the desired product, with more polar impurities remaining on the column longer.

Caption: Logical flow for the flash column chromatography protocol.

Materials: